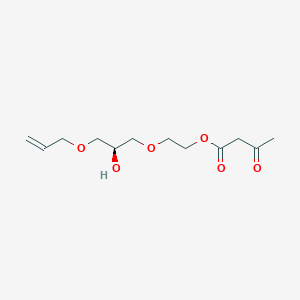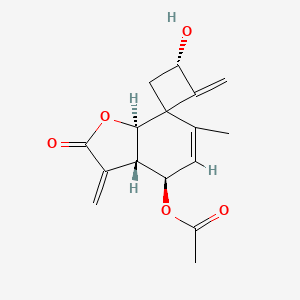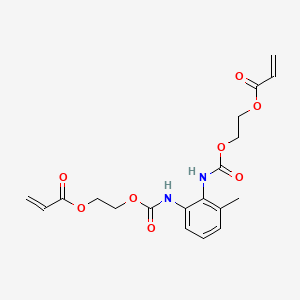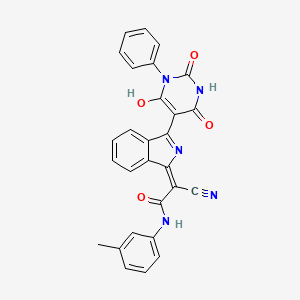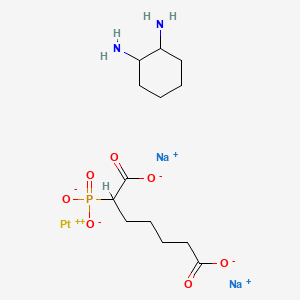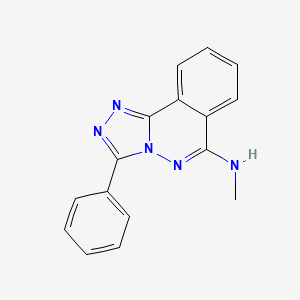
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or acetonitrile.
Catalyst: Catalysts such as triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction parameters.
Scalability: Methods to scale up the production while maintaining purity and efficiency.
化学反応の分析
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-chlorophenyl)urea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-bromophenyl)urea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
特性
CAS番号 |
86398-75-6 |
|---|---|
分子式 |
C16H24FN3O3 |
分子量 |
325.38 g/mol |
IUPAC名 |
1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C16H24FN3O3/c1-2-22-12-15(20-7-9-23-10-8-20)11-18-16(21)19-14-5-3-13(17)4-6-14/h3-6,15H,2,7-12H2,1H3,(H2,18,19,21) |
InChIキー |
VBSYTXBDDBZWKO-UHFFFAOYSA-N |
正規SMILES |
CCOCC(CNC(=O)NC1=CC=C(C=C1)F)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






